Lipophilicity Comparison Across Halogen Analogs
4-Bromo-N-[1-(thiophen-2-yl)ethyl]aniline exhibits a calculated LogP of approximately 4.57, positioning it as significantly more lipophilic than the 4-fluoro analog (SlogP = 2.99) and the unsubstituted parent (SlogP ~1.74), while being slightly less lipophilic than the 2-bromo isomer (LogP = 4.68) [1]. This differential lipophilicity directly influences membrane permeability and solubility profiles.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / SlogP) |
|---|---|
| Target Compound Data | LogP = 4.5746 |
| Comparator Or Baseline | 2-Bromo isomer: LogP = 4.6837; 4-Chloro analog: LogP = 4.5746; 4-Fluoro analog: SlogP = 2.9886; Unsubstituted parent: SlogP ≈ 1.74 |
| Quantified Difference | 4-Bromo is 1.58 log units more lipophilic than 4-fluoro; 2.83 log units more than unsubstituted parent. |
| Conditions | Computational prediction; values from Chemscene and MMsINC databases. |
Why This Matters
Lipophilicity drives membrane permeability, solubility, and off-target binding; selecting the appropriate analog is critical for achieving desired cellular uptake and bioavailability in drug discovery programs.
- [1] MMsINC Database. Molecular properties for 4-Fluoro-N-[1-(thiophen-2-yl)ethyl]aniline. SlogP: 2.9886. https://mms.dsfarm.unipd.it. View Source
